N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a furan-methyl moiety. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule structures . The pyrazole and furan rings contribute to its aromatic and electronic properties, while the cyclopropyl substituent may influence steric and conformational stability.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-14(11-5-6-11)8-12(15-16)9-17(21(2,18)19)10-13-4-3-7-20-13/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFOXXGGAYFVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the pyrazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfonate (NaMs) to introduce the methanesulfonamide group.
Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced pyrazole derivatives, and substituted methanesulfonamide derivatives.
Scientific Research Applications
Pharmacological Activities
Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains in preliminary tests, indicating its potential as an antimicrobial agent.
Case Study 1: Anti-inflammatory Potential
A study investigating the anti-inflammatory properties of this compound demonstrated that it inhibited COX-2 activity in vitro. The results suggested that the compound could serve as a lead for developing new anti-inflammatory drugs similar to celecoxib but with potentially fewer side effects.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against various bacterial strains. In vitro tests revealed significant inhibition zones, suggesting that modifications to the structure could enhance its efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include sulfonamide derivatives with heterocyclic frameworks. Below is a comparative analysis based on synthesis, substituents, and physicochemical properties:
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Comparisons :
Structural Features: The target compound’s cyclopropyl-pyrazole moiety distinguishes it from the pyrano-pyrazole in and the phenyl-pyrazole in . The cyclopropyl group may enhance metabolic stability compared to bulkier aryl substituents .
Synthesis :
- The compound in was synthesized in 70% yield via a multi-step procedure involving cyclocondensation, while achieved 86% yield using acid-catalyzed coupling. The target compound’s synthesis likely requires similar sulfonamide coupling strategies but with tailored substituents.
Physicochemical Properties: The methanesulfonamide group in the target compound is smaller and more polar than the tosyl (p-toluenesulfonyl) group in , which could influence binding affinity in biological targets. The absence of a cyano group (as in ) or phenyl ring (as in ) may reduce steric hindrance, favoring interactions with shallow enzymatic pockets.
Research Implications and Limitations
The provided evidence highlights the diversity of sulfonamide derivatives but lacks direct data on the target compound’s synthesis, bioactivity, or crystallography. Further studies should focus on:
- Experimental determination of its melting point, solubility, and stability.
- Comparative biological assays (e.g., enzyme inhibition) against analogs like those in and .
- SHELX-refined crystallographic data to confirm stereoelectronic effects of the cyclopropyl and furan groups .
Notes
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide is a complex organic compound that belongs to a class of pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The compound features a pyrazole ring, a furan moiety, and a methanesulfonamide group, which contribute to its unique biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of Key Kinases : Pyrazole derivatives have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival .
- Cyclooxygenase Inhibition : Some pyrazole-containing compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to:
- Inhibition of Pro-inflammatory Mediators : Studies suggest that compounds in this class can downregulate the production of pro-inflammatory cytokines and prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
Pyrazole derivatives also demonstrate antimicrobial properties:
- Broad-Spectrum Activity : Some studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to target enzymes |
| Furan Moiety | Contributes to the overall stability and solubility |
| Methanesulfonamide Group | Increases interactions with biological targets |
Case Studies
Several case studies highlight the efficacy of similar pyrazole derivatives:
- Antitumor Efficacy in Animal Models : A study involving a series of pyrazole derivatives demonstrated significant tumor reduction in mice models when treated with compounds similar to N-(5-cyclopropyl)-pyrazoles .
- Clinical Trials for COX Inhibition : Compounds derived from the pyrazole class have progressed to clinical trials for their potential use in treating rheumatoid arthritis due to their COX inhibition properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
